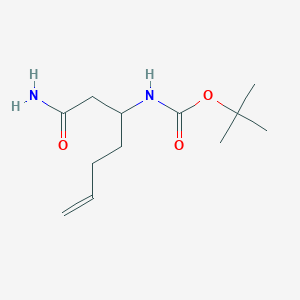

Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

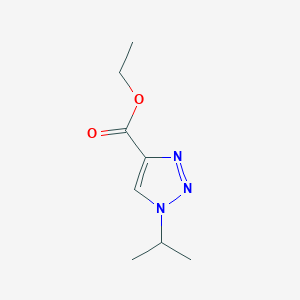

Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate, also referred to as tert-butyl α-keto heterocyclic carbamate, is a synthetic organic compound used in scientific research. It is a member of the carbamate family of compounds, which are characterized by the presence of an amino group and an ester group in their structure .

Synthesis Analysis

The synthesis of tert-butyl carbamates, such as Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate, can be achieved through various methods. One common method involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction can be catalyzed by 1-alkyl-3-methylimidazolium cation-based ionic liquids, which activate the Boc2O through bifurcated hydrogen bond formation . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, which allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .Molecular Structure Analysis

The molecular formula of Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate is C12H22N2O3, and its molecular weight is 242.319.Chemical Reactions Analysis

Tert-butyl carbamates, such as Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate, are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . Scavengers such as thiophenol may be used to prevent nucleophilic substrates from being alkylated .Aplicaciones Científicas De Investigación

Synthesis of Ceftolozane

“Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate” is an important intermediate product in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Synthesis of Biologically Active Natural Products

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Synthesis of Lacosamide

The title compound is an important intermediate of the Lacosamide synthesis . Lacosamide (trade name Vimpat) is an anticonvulsant drug approved for the adjunctive treatment of partial-onset seizures and neuropathic pain .

Resistance to Hydrolysis in GI Tissue

The tert-butyl ester was resistant to hydrolysis in GI tissue . This property indicates that the primary site of metabolism for all prodrugs in the GI tract was the ester hydrolysis that occurred likely by the action of carboxylesterase enzyme CES1 .

Propiedades

IUPAC Name |

tert-butyl N-(1-amino-1-oxohept-6-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-5-6-7-9(8-10(13)15)14-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H2,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTFLVRAKOONSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1-amino-1-oxohept-6-en-3-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)

![2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2561626.png)